(3-Methylcyclohexyl)propylamine

Description

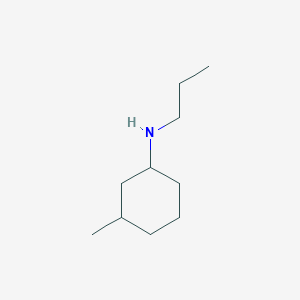

(3-Methylcyclohexyl)propylamine (CAS: 915920-30-8) is a cyclohexylamine derivative featuring a propylamine chain (-CH₂CH₂CH₂NH₂) attached to a 3-methylcyclohexane ring. This compound is structurally characterized by a cyclohexane ring substituted with a methyl group at the 3-position and a propylamine side chain.

Properties

IUPAC Name |

3-methyl-N-propylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-7-11-10-6-4-5-9(2)8-10/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSDZAOBQAHRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCC(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303038 | |

| Record name | 3-Methyl-N-propylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-30-8 | |

| Record name | 3-Methyl-N-propylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N-propylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylcyclohexyl)propylamine can be achieved through several methods. One common approach

Biological Activity

(3-Methylcyclohexyl)propylamine is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

- Chemical Formula : C10H22ClN

- Molecular Weight : 189.75 g/mol

- CAS Number : 627-35-0

- Structure : The compound features a cyclohexane ring substituted with a methyl group and a propylamine chain, which contributes to its unique chemical reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, influencing several pathways:

- Inhibition of Enzymatic Activity : Studies have shown that compounds similar to this compound can inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and inflammatory processes . This inhibition may provide therapeutic benefits in conditions such as osteoarthritis and cancer.

- Modulation of Signal Transduction Pathways : The compound may also affect signaling pathways related to inflammation. For instance, it has been suggested that it could modulate the MAPK signaling pathway, which is crucial for cellular responses to stress and inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Mechanism | IC50 Value (μM) |

|---|---|---|---|

| Study 1 | Inhibition of MMP3 | Enzyme inhibition | 15 |

| Study 2 | Anti-inflammatory effects | MAPK pathway modulation | 20 |

| Study 3 | Cytotoxicity against cancer cells | Induction of apoptosis | 25 |

Case Studies

- Inhibition of MMPs : A study investigated the effects of this compound on MMP expression in human chondrocytes. Results indicated a significant reduction in MMP3 and COX-2 mRNA levels upon treatment with the compound, suggesting its potential use in managing osteoarthritis .

- Anti-cancer Properties : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with an IC50 value indicating effective cell growth inhibition at concentrations around 25 μM .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.9374)

- Blood-Brain Barrier Penetration : Moderate probability (0.9466)

- CYP450 Interaction : It is a substrate for CYP450 2D6, indicating potential drug-drug interactions .

Toxicological assessments indicate that the compound is not classified as AMES toxic, suggesting a lower risk for mutagenicity .

Scientific Research Applications

Pharmaceutical Applications

(3-Methylcyclohexyl)propylamine is primarily used as an intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs). A study published in a peer-reviewed journal highlighted the synthesis of a new class of SSRIs using this compound as a starting material. The synthesized compounds showed significant improvement in serotonin uptake inhibition compared to existing SSRIs, suggesting potential for further development into effective antidepressants .

Agrochemical Applications

This compound also serves as an important intermediate in the production of agrochemicals, particularly herbicides and pesticides. Its ability to modify biological activity makes it valuable in agricultural formulations.

Data Table: Agrochemical Applications

| Compound Type | Application | Reference |

|---|---|---|

| Herbicides | Intermediate for synthesis | |

| Pesticides | Active ingredient formulation |

Industrial Applications

In industrial settings, this compound is utilized in the production of amine-based surfactants and emulsifiers. These products are essential in various sectors, including textiles, coatings, and cleaning agents.

Example: Surfactant Production

A notable application involves the use of this compound in synthesizing amine soaps for textile treatments. These soaps enhance the dispersion of natural and synthetic waxes, improving fabric performance .

Chemical Research Applications

The compound is also studied for its reactivity and potential as a building block in organic synthesis. Its unique properties facilitate various chemical reactions, making it a subject of interest for synthetic chemists.

Research Findings on Reactivity

Studies have shown that this compound can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules. This characteristic is particularly valuable in medicinal chemistry where complex structures are often required .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Cyclohexylamine Derivatives

Cyclohexylamine derivatives are widely studied for their pharmacological and physicochemical properties. Key comparisons include:

Key Insight : The methyl group on the cyclohexane ring in this compound likely enhances membrane permeability compared to unsubstituted cyclohexylamines, while the propylamine chain balances solubility .

Chain Length Variants: Propylamine vs. Ethylamine/Butylamine

Propylamine’s activity and stability often depend on chain length and branching:

Table : Chain length effects on biological activity and stability.

- Anticancer Activity : Propylamine linkers in RAF inhibitors (e.g., compound 12, IC₅₀ = 0.96 µM) outperform ethylamine analogs, likely due to optimal steric and electronic interactions .

- Thermal Stability : Branched isopropylamine is more resistant to degradation than linear propylamine in extraterrestrial samples .

- Enzyme Rescue : Propylamine marginally improves catalytic activity (2-fold kcat increase) in lysine-deficient mutants, whereas butylamine fails .

Functional Derivatives: Nitroimidazole and Catechol Conjugates

Propylamine is incorporated into functionalized compounds for targeted applications:

Key Insight : Propylamine’s versatility enables its use in hypoxia-targeted imaging and crosslinking chemistry, where its moderate chain length facilitates both solubility and reactivity .

Research Findings and Trends

- Anticancer SAR : Propylamine linkers with electron-withdrawing groups (e.g., -CF₃) enhance RAF inhibition, while bulky groups (e.g., bromo) reduce activity .

- Extraterrestrial Presence : Propylamine is less abundant than methylamine in carbonaceous chondrites, suggesting preferential formation of shorter-chain amines in space .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (3-Methylcyclohexyl)propylamine, and how can purity be optimized?

- Methodological Answer : Synthesis often involves alkylation or reductive amination of 3-methylcyclohexanone with propylamine derivatives. To enhance purity, solvothermal methods under controlled pH and temperature (e.g., using ethylene glycol or aqueous systems) are recommended, as seen in aluminophosphate synthesis with propylamine . Postpolymerization modifications, such as amine functionalization of polymer brushes via nucleophilic ring-opening reactions, can also achieve high yields . Purification via column chromatography or recrystallization in non-polar solvents is critical to remove unreacted amines or byproducts.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Analysis : NMR (¹H/¹³C) and FT-IR to confirm amine group presence and cyclohexyl substitution patterns.

- Physicochemical Properties : X-ray photoelectron spectroscopy (XPS) combined with C-60 cluster ion sputtering can map spatial distribution of functional groups in polymer-modified derivatives . Hydrogen bonding dominance in propylamine derivatives can be studied via crystallography (e.g., perpendicular motif in propylamine crystals) .

- Mass Spectrometry : Double ionization studies (e.g., triplet state dication formation) provide insights into fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.